1-Fluorooctane
Overview
Description
1-Fluorooctane is a chemical compound that undergoes C-F bond-cleavage reaction with phenyl magnesium chloride to give n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride .
Synthesis Analysis
The synthesis of 1-Fluorooctane involves a C-F bond-cleavage reaction with phenyl magnesium chloride to produce n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to yield corresponding octyl iodides and trimethylsilyl fluoride .Molecular Structure Analysis
The molecular formula of 1-Fluorooctane is C8H17F . It has a molecular weight of 132.22 g/mol . The InChIKey of 1-Fluorooctane is DHIVLKMGKIZOHF-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Fluorooctane undergoes a reaction with phenyl magnesium chloride, resulting in a C-F bond-cleavage . It also reacts rapidly with trimethylsilyl iodide to produce corresponding octyl iodides and trimethylsilyl fluoride .Physical And Chemical Properties Analysis
1-Fluorooctane has a molecular weight of 132.221 g/mol . Its molecular formula is C8H17F .Scientific Research Applications
Organic Synthesis and Reactivity
Fluorine-Lithium Exchange Reactions : "1-Fluorooctane" is involved in the reaction with lithium powder to produce 1-octyllithium. This compound then reacts with different electrophiles to yield various products, demonstrating its utility in organic synthesis (Yus, Herrera, & Guijarro, 2003).
C-F Bond Cleavage : An interesting chemical reaction involving "1-Fluorooctane" is its reaction with Grignard reagents, leading to unexpected C-F bond-cleavage without the need for metal catalysts. This demonstrates the compound's potential in creating new chemical bonds and materials (Matsubara, Ishibashi, & Koga, 2009).
Environmental Impact and Treatment
Wastewater Treatment Studies : Research has focused on the removal and recovery of perfluorooctanoate, a chemical closely related to "1-Fluorooctane", from wastewater. This is crucial for reducing environmental pollution and understanding the behavior of fluorinated compounds in natural systems (Xiaofeng et al., 2015).
Mass Flow in Wastewater Facilities : Studies on the mass flow of fluorochemicals, including those related to "1-Fluorooctane", in wastewater treatment facilities provide insights into the environmental distribution and behavior of these compounds (Schultz et al., 2006).
Material Science and Applications
Surfactant Synthesis and Characterization : The synthesis and characterization of fluorocarbon surfactants, which include compounds like "1-Fluorooctane", are crucial for their applications in industry, such as in fire-fighting foams and coatings. Understanding their chemical properties leads to better and safer industrial applications (Jia, Bo, & He, 2019).
Fire Fighting Foam Surfactants : The structure and transformation products of firefighting foam surfactants, related to "1-Fluorooctane", have been studied to understand their environmental impact and efficacy (Moe et al., 2012).
Safety And Hazards
Future Directions
Polyfluorinated compounds (PFCs), such as perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA), and an increasing number of other related compounds are growing in interest and concern as more is learned about these ubiquitous anthropogenic substances . Many of these compounds can be toxic, and they are regularly found in the blood of animals and humans worldwide . A great deal of research has been conducted in this area, but a surprising amount remains unknown about their distribution in the environment and how people ultimately become exposed . The utility of these compounds seems to ensure their continued use in one form or another for the foreseeable future, presenting a long-term challenge to scientists, industry leaders, and public health officials worldwide .
properties
IUPAC Name |
1-fluorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVLKMGKIZOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196787 | |
Record name | Octane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorooctane | |
CAS RN |
463-11-6 | |
Record name | 1-Fluorooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUOROOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluorooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JW9M3F8RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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